6,6'-Biquinoline

Coordination Chemistry Lanthanide Complexes Crystal Engineering

Constructing extended metal-organic frameworks (MOFs) with chelating ligands such as 2,2'-biquinoline yields discrete mononuclear complexes rather than the desired polymeric architectures. 6,6'-Biquinoline solves this problem through its linear 6,6'-bridging geometry, enforcing extended 1D, 2D, or 3D network formation. • Builds 1D coordination polymers with lanthanide ions (e.g., Sm(III)) exhibiting distinct photoluminescence at λmax = 562, 598, 642, and 703 nm, enabling optical sensor development. • Serves as precursor for chiral BIQOL/BIQAP ligands that achieve 81-96% ee in Ti- or Pd-catalyzed asymmetric reactions for pharmaceutical intermediate synthesis. • Enables post-synthetic metalation of polymer membranes via its biquinoline binding site, tuning pervaporation selectivity through Cu(I) complexation.

Molecular Formula C18H12N2
Molecular Weight 256.3 g/mol
CAS No. 612-79-3
Cat. No. B1268534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-Biquinoline
CAS612-79-3
Molecular FormulaC18H12N2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C3=CC4=C(C=C3)N=CC=C4)N=C1
InChIInChI=1S/C18H12N2/c1-3-15-11-13(5-7-17(15)19-9-1)14-6-8-18-16(12-14)4-2-10-20-18/h1-12H
InChIKeyCCKFFRXAFQLLDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.7 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





6,6'-Biquinoline: Bridging Ligand for Coordination Research


6,6'-Biquinoline (CAS 612-79-3, MFCD00428973) is a heterocyclic aromatic organic compound composed of two quinoline units covalently linked at their 6th positions . With a molecular formula of C18H12N2 and a molecular weight of 256.31 g/mol, it serves as a rigid, linear bridging ligand in coordination chemistry, distinct from the chelating 2,2'-biquinoline isomer [1]. Its structure enables the formation of extended metal-organic frameworks and polymers, making it a specialized building block for photoluminescent materials and asymmetric catalysis precursors [2].

Coordination Mode

Bridging ligand for extended frameworks and 1D polymers

Material Target

Photoluminescent lanthanide materials and tunable membranes

Catalysis Role

Precursor for C2-symmetric chiral ligands in asymmetric synthesis

Why 6,6'-Biquinoline Is Irreplaceable in Coordination Chemistry


The term 'biquinoline' encompasses several isomers with drastically different coordination behaviors due to the position of the aryl-aryl bond. While the 2,2'-isomer (cuproine) acts as a chelating ligand forming discrete mononuclear complexes , 6,6'-Biquinoline possesses a linear, bridging geometry due to its 6,6'-linkage . This fundamental structural difference dictates its utility: 6,6'-Biquinoline cannot chelate a single metal center; instead, it forces the formation of extended 1D coordination polymers, 2D sheets, or 3D metal-organic frameworks (MOFs) [1]. Substituting with a chelating isomer like 2,2'-biquinoline would yield a fundamentally different, discrete molecular complex rather than the desired extended polymeric architecture, making isomer selection critical for achieving target material properties.

Target: 6,6'-Biquinoline

Bidentate-bridging geometry; forms extended 1D/2D/3D architectures

Substitute: 2,2'-Biquinoline

Chelating isomer; forms discrete mononuclear complexes

Isomer selection determines coordination outcome. Substituting with a chelating biquinoline may yield a fundamentally different molecular structure, not the targeted polymeric architecture.

Non-coordinating aromatic backbones may lack the post-synthetic metal-complexation capability that enables property tuning in membranes.

Performance Evidence for 6,6'-Biquinoline


Coordination Mode: Bridging vs. Chelating Geometry

6,6'-Biquinoline (Biq) functions exclusively as a bidentate-bridging ligand, forming extended 1D coordination polymers, as demonstrated in the heteroligand complex [Sm(Biq)(iso-Bu2PS2)3]n [1]. This is in stark contrast to the 2,2'-biquinoline isomer, which chelates to a single metal center, forming discrete mononuclear complexes .

Coordination Mode
Head-to-head
6,6'-Biq: Bridging, 1D polymer chains 2,2'-Biq: Chelating, discrete mononuclear
Isomer selection is critical for achieving target extended architectures.
Confirmed by single-crystal XRD of Sm(III) complex.
Coordination Chemistry Lanthanide Complexes Crystal Engineering

Photoluminescence of Sm(III) Coordination Polymer

The 1D coordination polymer [Sm(Biq)(iso-Bu2PS2)3]n, built with 6,6'-biquinoline as the bridging ligand, exhibits characteristic red photoluminescence with four distinct emission peaks in the visible spectrum [1]. This luminescence arises from the specific 1D chain structure enabled by the 6,6'-bridging mode, which would not form with a chelating analog like 2,2'-biquinoline.

Photoluminescence
Class-level
λmax = 562, 598, 642, 703 nm (Sm(III) polymer)
Reported red emission spectrum linked to 1D chain structure.
Data to verify for specific lanthanide and application context.
Photoluminescence Lanthanide Materials Coordination Polymers

Chiral Ligand BIQOL: Enantioselectivity vs. BINOL

The chiral derivative of 6,6'-biquinoline, 6,6'-dihydroxy-5,5'-biquinoline (BIQOL), serves as a precursor for a new class of C2-symmetric ligands. In the Ti-catalyzed asymmetric addition of diethylzinc to aldehydes, the Ti-BIQOL complex achieved an enantiomeric excess (ee) of 81-91% [1]. A further derived diphosphine ligand, BIQAP, yielded up to 94% ee in Pd-catalyzed asymmetric allylic alkylation (C-C bond formation) and up to 96% ee for C-N bond formation [2]. The performance of BIQOL is noted to be equivalent to the industry-standard ligand BINOL in the diethylzinc addition reaction [3].

Chiral Ligand ee
Head-to-head
Ti-BIQOL: 81-91% ee Pd-BIQAP: 94-96% ee Reported comparable to BINOL in tested reaction.
Supports selection as a heterocyclic scaffold for chiral ligand development.
Enantioselectivity context-dependent; requires validation in target reaction.
Asymmetric Catalysis Chiral Ligands Enantioselective Synthesis

Polymer Membrane Pervaporation Performance

Poly(amidoimide acid) membranes incorporating 2,2'-biquinoline-6,6'-diyl units in their backbone, which are structurally derived from a 6,6'-biquinoline monomer, have been tested for pervaporation separation of a methanol-hexane mixture [1]. The study demonstrates that incorporating these biquinoline units enables functional membrane performance, and crucially, the formation of a polymer-metal complex with Cu(I) further modifies these properties, highlighting a tunable system not achievable with simpler, non-coordinating aromatic backbones.

Membrane Function
Class-level
Biquinoline-6,6'-diyl units enable Cu(I) complexation for post-synthetic property tuning.
Introduces metal-coordination sites absent in conventional aromatic backbones.
Pervaporation performance context-dependent; source review advised.
Polymer Membranes Pervaporation Materials Science

Excited State Proton Transfer Dynamics

6,6'-Biquinoline (BQ) in its excited state exhibits a remarkably high basicity, with a pK* value of 13, enabling water to act as a proton donor in aqueous-alcoholic solutions [1]. This unique photochemical property leads to double luminescence and two distinct triplet ESR signals, a behavior not reported for the 2,2'-isomer under similar conditions, where intramolecular hydrogen bonding or different excited state dynamics may dominate.

Excited State pK*
Cross-study
pK* = 13
Enables water-assisted proton transfer; distinct from reported 2,2'-isomer photophysics.
Aqueous-alcoholic solution conditions; property to verify in target medium.
Photochemistry Excited State Dynamics Proton Transfer

Commercial Purity and Thermal Stability

Commercially available 6,6'-Biquinoline is offered with a specified purity of 95.0% and a high boiling point of 449.5±30.0 °C at 760 mmHg, indicating significant thermal stability suitable for high-temperature syntheses . This provides a reliable, off-the-shelf starting material with defined properties, reducing the need for extensive in-house purification and characterization for most research applications.

Purity & Stability
Data to verify
Purity: 95.0% Boiling Point: 449.5±30.0 °C
Commercially available with defined thermal stability for high-temperature syntheses.
Supplier specification; independent verification recommended for critical applications.
Chemical Synthesis Material Properties Research Reagents

Application Scenarios for 6,6'-Biquinoline


Lanthanide Coordination Polymers for Photoluminescence

Utilize 6,6'-Biquinoline as a rigid bridging ligand to construct 1D coordination polymers with lanthanide ions like Sm(III), as demonstrated by the synthesis of [Sm(Biq)(iso-Bu2PS2)3]n [1]. This yields materials with specific photoluminescence emission peaks (λmax = 562, 598, 642, and 703 nm), potentially useful for optical sensors or light-emitting devices.

Chiral Ligand Precursor for Asymmetric Catalysis

Employ 6,6'-Biquinoline as a starting material to synthesize the chiral ligand 6,6'-dihydroxy-5,5'-biquinoline (BIQOL) via oxidative coupling [2]. BIQOL and its phosphine derivative (BIQAP) can then be used in Ti- or Pd-catalyzed asymmetric reactions to achieve high enantioselectivities (81-96% ee) for the synthesis of chiral pharmaceutical intermediates [3].

Metal-Coordinating Polymer Membranes

Incorporate 6,6'-Biquinoline units into the backbone of polymers like poly(amidoimide acid) to create functional membranes [4]. The biquinoline moiety serves as a metal-binding site, allowing for post-synthetic modification of membrane properties (e.g., pervaporation selectivity) through complexation with metal ions such as Cu(I) [5].

Excited-State Proton Transfer Probe

Leverage the exceptionally high excited-state basicity (pK* = 13) of 6,6'-Biquinoline to investigate proton transfer dynamics in aqueous or alcoholic solutions [6]. This property makes it a valuable molecular probe for studying hydrogen-bonded networks and excited-state chemistry.

Application
Selection Property
Validation Focus
Lanthanide photoluminescent materials
Bridging coordination geometry
1D polymer architecture and emission spectrum
Chiral ligand precursor
C2-symmetric scaffold for derivatization
Enantioselectivity in target asymmetric reaction
Metal-coordinating polymer membranes
Backbone-embedded metal-binding site
Post-synthetic Cu(I) complexation and transport properties
Excited-state proton transfer probe
High pK* in excited state
Proton-transfer dynamics in aqueous-alcoholic media

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